Estradiol 3-Enanthate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Estradiol enantate, also known as Estradiol 3-Enanthate, is an estrogen medication used in hormonal birth control for women . It is an estrogen ester and a long-lasting prodrug of estradiol in the body . It is formulated in combination with dihydroxyprogesterone acetophenide, a progestin, and is used specifically as a combined injectable contraceptive . The medication is given by injection into muscle once a month .

Synthesis Analysis

Estradiol is synthesized de novo in the brain . The ovaries are the main synthetic organs of estrogen . Aromatase, the final enzyme in estrogen synthesis, is expressed in the hippocampus .

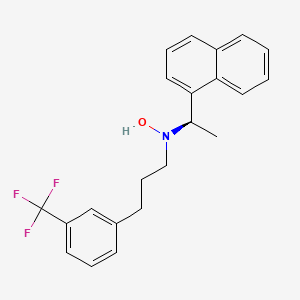

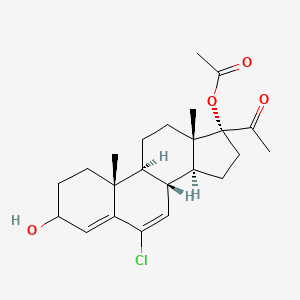

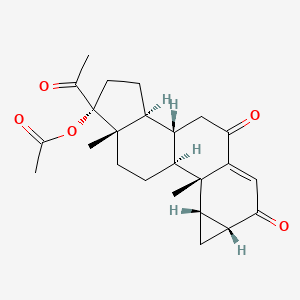

Molecular Structure Analysis

Estradiol enantate has a molecular formula of C25H36O3 . It contains total 67 bond(s); 31 non-H bond(s), 7 multiple bond(s), 7 rotatable bond(s), 1 double bond(s), 6 aromatic bond(s), 1 five-membered ring(s), 3 six-membered ring(s), 1 nine-membered ring(s), 2 ten-membered ring(s), 1 ester(s) (aliphatic), and 1 .

Chemical Reactions Analysis

Maximal levels of estradiol after a 5 mg injection of estradiol enantate have been found to be about 163 to 209 pg/mL and after a 10 mg injection of estradiol enantate have been found to be about 283 to 445 pg/mL .

Physical And Chemical Properties Analysis

Estradiol enantate has a density of 1.1±0.1 g/cm^3, boiling point of 509.5±50.0 °C at 760 mmHg, vapour pressure of 0.0±1.4 mmHg at 25°C, enthalpy of vaporization of 81.0±3.0 kJ/mol, flash point of 197.1±22.9 °C, index of refraction of 1.560, molar refractivity of 111.9±0.4 cm^3 .

Applications De Recherche Scientifique

Application in Hormonal Birth Control

Field

Summary

Estradiol enantate is used in combination with the progestin DHPA as a once-monthly combined injectable contraceptive for women in Latin America and Hong Kong .

Methods

The medication is administered via intramuscular injection .

Results

The combination of Estradiol enantate and DHPA has been effective as a hormonal birth control method .

Application in Feminizing Hormone Therapy

Field

Summary

Estradiol enantate has been studied in feminizing hormone therapy for transgender women .

Methods

Similar to its use in hormonal birth control, this application involves intramuscular injection .

Results

While specific results were not detailed in the source, the use of Estradiol enantate in this context suggests it may be effective in inducing feminine secondary sexual characteristics .

Application in Immune Modulation

Field

Summary

A study investigated the immune modulating effects of additional supplementation of estradiol combined with testosterone in a murine testosterone-deficient NAFLD model .

Methods

Orchiectomized (OCX) male Rag2 mice were used as a model of testosterone deficiency. The effects of treatment with testosterone alone, estrogen alone, or combined testosterone and estrogen on high-fat diet (HFD)-induced NAFLD due to testosterone deficiency were studied .

Results

Treatment with both testosterone and estrogen significantly decreased body weight, improved liver fibrosis, decreased the ratio of both type 2 and 3 innate lymphoid cells (ILC2s and ILC3s) to CD45-positive cells in the liver, and increased the proportion of M2 macrophages compared to testosterone treatment alone .

Application in Gender-Affirming Therapy

Summary

Testosterone therapy is used for gender-affirming (hormone) therapy for transgender men to induce masculinization and suppress endogenous estradiol concentrations in patients with intact ovaries .

Methods

The medication is administered via subcutaneous injections .

Results

With appropriate training, patients should be able to safely self-administer testosterone esters subcutaneously with relative ease and less discomfort compared with the intramuscular route .

Application in Long-Term Hormone Therapy

Field

Summary

Estradiol enantate is used in long-term hormone therapy. It is desirable to have various formulation options available to ensure patient satisfaction and adherence .

Results

Injections with intramuscular testosterone esters result in predictable serum testosterone levels and are the most inexpensive modality .

Safety And Hazards

Avoid dust formation. Avoid breathing mist, gas or vapours. Avoid contacting with skin and eye. Use personal protective equipment. Wear chemical impermeable gloves. Ensure adequate ventilation. Remove all sources of ignition. Evacuate personnel to safe areas. Keep people away from and upwind of spill/leak .

Orientations Futures

Estradiol enantate is not available as a standalone medication (i.e., by itself without DHPA) . The combination is available in Latin America and Hong Kong, and was also previously marketed in Spain and Portugal . In a study, retrospective in nature, the efficacy of oral estradiol hemihydrate was compared with estradiol valerate in HRT cycles in 2,529 Indian women, undergoing treatment at a center in India between Jan 2017 and May 2019 . The results primarily indicate that between the estradiol valerate and estradiol hemihydrate treatment groups, the implantation rate (IR) was 47.42% and 49.07%, respectively .

Propriétés

Numéro CAS |

55540-97-1 |

|---|---|

Nom du produit |

Estradiol 3-Enanthate |

Formule moléculaire |

C25H36O3 |

Poids moléculaire |

384.56 |

Apparence |

White Solid |

Pureté |

> 95% |

Quantité |

Milligrams-Grams |

Synonymes |

(8R,9S,13S,14S,17S)-17-hydroxy-13-methyl-7,8,9,11,12,13,14,15,16,17-decahydro-6H-cyclopenta[a]phenanthren-3-yl heptanoate |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.